
(1Z,3Z)-1,3-Bis(((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3Z)-1,3-Bis(((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound's structure is characterized by the presence of two oxazoline groups attached to an isoindoline backbone. Its molecular formula is C22H30N2O2, and it has a molecular weight of approximately 358.49 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, which can influence its biological interactions.
Structural Formula
Research indicates that compounds similar to (1Z,3Z)-1,3-Bis(((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene)isoindoline exhibit various biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The oxazoline moiety has been associated with antimicrobial effects against certain bacterial strains.
Case Studies
-
Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction HCT116 (Colon) 15.0 Cell cycle arrest -
Antimicrobial Activity : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL against both pathogens.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50
Pharmacokinetics
The pharmacokinetic profile of This compound suggests good absorption characteristics due to its lipophilicity. Studies indicate:
- Bioavailability : Estimated to be above 50% in preclinical models.
- Metabolism : Primarily metabolized by CYP450 enzymes with potential interactions noted with CYP2C19 and CYP2D6.
Propiedades
Fórmula molecular |
C24H31N3O2 |
---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(4R)-4-tert-butyl-2-[(Z)-[(3Z)-3-[[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H31N3O2/c1-23(2,3)19-13-28-21(26-19)11-17-15-9-7-8-10-16(15)18(25-17)12-22-27-20(14-29-22)24(4,5)6/h7-12,19-20,25H,13-14H2,1-6H3/b17-11-,18-12-/t19-,20-/m0/s1 |
Clave InChI |
QHQFGNKQMFAUOF-KMKORTJKSA-N |
SMILES isomérico |
CC([C@H]1N=C(OC1)/C=C/2\N/C(=C\C3=N[C@@H](CO3)C(C)(C)C)/C4=CC=CC=C24)(C)C |
SMILES canónico |
CC(C)(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)(C)C)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.